MAN-9 Glycan

Description

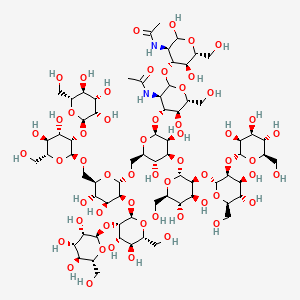

Structure

2D Structure

Properties

Molecular Formula |

C70H118N2O56 |

|---|---|

Molecular Weight |

1883.7 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-4-[(3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C70H118N2O56/c1-14(82)71-27-52(37(92)23(10-80)110-60(27)107)121-61-28(72-15(2)83)53(38(93)24(11-81)111-61)122-65-51(106)54(123-68-59(46(101)35(90)20(7-77)116-68)128-70-58(45(100)34(89)22(9-79)118-70)126-64-50(105)42(97)31(86)18(5-75)114-64)39(94)26(119-65)13-109-67-56(127-69-57(44(99)33(88)21(8-78)117-69)125-63-49(104)41(96)30(85)17(4-74)113-63)47(102)36(91)25(120-67)12-108-66-55(43(98)32(87)19(6-76)115-66)124-62-48(103)40(95)29(84)16(3-73)112-62/h16-70,73-81,84-107H,3-13H2,1-2H3,(H,71,82)(H,72,83)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59+,60?,61?,62-,63-,64-,65+,66+,67+,68-,69-,70-/m1/s1 |

InChI Key |

FLUNXHWGFSEUEL-FKWYCMHWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C |

Origin of Product |

United States |

Biosynthesis and Processing of Man 9 Glycan

Initial Synthesis of the Glc3Man9GlcNAc2 Precursor

The process of N-linked glycosylation is initiated not on the protein itself, but with the construction of a 14-sugar precursor molecule, Glc3Man9GlcNAc2. molbiolcell.org This complex oligosaccharide, consisting of three glucose (Glc), nine mannose (Man), and two N-acetylglucosamine (GlcNAc) residues, is assembled in a highly conserved pathway. frontiersin.orgnih.gov

The foundation for the synthesis of the Glc3Man9GlcNAc2 precursor is a long-chain polyisoprenol lipid called dolichol phosphate (B84403), which is embedded in the membrane of the endoplasmic reticulum (ER). researchgate.net The synthesis begins on the cytoplasmic face of the ER membrane when N-acetylglucosamine-1-phosphate is transferred from UDP-GlcNAc to dolichol phosphate (Dol-P), forming dolichol pyrophosphate N-acetylglucosamine (Dol-PP-GlcNAc). glycoforum.gr.jp This Dol-PP serves as a lipid anchor, holding the growing glycan chain to the ER membrane throughout its assembly. nih.gov The assembly continues with the sequential addition of another GlcNAc residue and five mannose residues. The partially built glycan is then flipped from the cytoplasmic side to the lumen of the ER, where the final four mannose and three glucose residues are added to complete the Glc3Man9GlcNAc2-PP-Dol precursor. glycoforum.gr.jpfrontiersin.org

Once the Glc3Man9GlcNAc2 precursor is fully assembled on its dolichol pyrophosphate carrier, it is transferred en bloc to a nascent polypeptide chain. frontiersin.org This crucial transfer is catalyzed by a multi-subunit enzyme complex known as oligosaccharyltransferase (OST). frontiersin.orgresearchgate.net The OST complex is strategically located at the ER membrane, often associated with the protein translocation channel (translocon), allowing it to glycosylate proteins as they are being synthesized and entering the ER lumen. nih.govfrontiersin.org OST specifically recognizes and transfers the glycan to an asparagine (Asn) residue within the consensus amino acid sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. frontiersin.orgfrontiersin.org This single enzymatic step establishes the N-glycosidic bond that characterizes all N-linked glycoproteins.

Table 1: Key Enzymes in MAN-9 Glycan Biosynthesis and Initial Processing

| Enzyme/Complex | Location | Function |

|---|---|---|

| Glycosyltransferases (various) | ER Membrane | Sequentially assemble the Glc3Man9GlcNAc2 precursor on the Dol-PP carrier. |

| Oligosaccharyltransferase (OST) | ER Membrane | Transfers the complete Glc3Man9GlcNAc2 precursor from Dol-PP to an asparagine residue on a nascent protein. frontiersin.org |

| Glucosidase I | ER Lumen | Removes the terminal α-1,2-linked glucose residue from the newly transferred glycan. researchgate.net |

| Glucosidase II | ER Lumen | Removes the second and third (innermost) α-1,3-linked glucose residues. researchgate.netmolbiolcell.org |

Role of Dolichylpyrophosphate (Dol-PP)

Endoplasmic Reticulum (ER) Associated Processing

Immediately following its transfer to the protein, the Glc3Man9GlcNAc2 structure undergoes a series of rapid and critical modifications. These trimming events are central to the protein quality control system of the ER.

The processing begins with the sequential removal of the three terminal glucose residues. This trimming is performed by two distinct enzymes residing in the ER lumen. Glucosidase I cleaves the outermost, terminal α-1,2-linked glucose residue. researchgate.netreactome.org Subsequently, Glucosidase II removes the remaining two α-1,3-linked glucose residues. molbiolcell.orgreactome.org The removal of all three glucose units results in the formation of the Man9GlcNAc2 oligosaccharide, commonly referred to as the this compound. caister.com This deglucosylation is the gateway to the major protein folding pathway in the ER.

For glycoproteins that are slow to fold or are terminally misfolded, the this compound is further modified. ER α-Mannosidase I (ERManI) is a key enzyme that specifically cleaves a single α-1,2-linked mannose residue from the central B-branch of the MAN-9 structure. nih.govoup.com This action generates a specific isomer of Man8GlcNAc2 (isomer B). nih.govresearchgate.net This trimming event is often considered a crucial step in what is known as the "mannose timer" model of ER quality control. frontiersin.org The conversion of MAN-9 to Man8 signals that the glycoprotein (B1211001) has resided in the ER for an extended period without achieving its proper conformation, marking it for degradation. frontiersin.orgnih.gov Overexpression of ERManI has been shown to accelerate the degradation of misfolded glycoproteins, while its inhibition stabilizes them. researchgate.netnih.gov

The various glycan structures serve as signals that are recognized by molecular chaperones and other components of the ER quality control system. After Glucosidase I and II action, the resulting monoglucosylated glycan (Glc1Man9GlcNAc2) is recognized by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941). nih.govfrontiersin.orgrupress.org This binding retains the glycoprotein in the ER, prevents its aggregation, and facilitates its correct folding. nih.govelifesciences.org

If a protein folds correctly, Glucosidase II removes the final glucose, releasing it from the calnexin/calreticulin cycle, and the properly folded glycoprotein, bearing the this compound, can exit the ER. frontiersin.orgfrontiersin.org However, if the protein remains misfolded, it is recognized by a folding sensor enzyme, UGGT (UDP-glucose:glycoprotein glucosyltransferase), which adds a glucose residue back onto the this compound, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. researchgate.netcaister.com

If folding attempts remain futile, the persistent action of ERManI and other mannosidases trims the this compound to Man8 and smaller structures. frontiersin.orgglycoforum.gr.jp These mannose-trimmed structures are recognized by other lectins, such as OS-9 and XTP3-B, which target the terminally misfolded glycoprotein for ER-associated degradation (ERAD). molbiolcell.orgfrontiersin.orgglycoforum.gr.jp This process involves retro-translocation of the protein out of the ER into the cytosol, where it is ubiquitinated and ultimately destroyed by the proteasome. glycoforum.gr.jpfrontiersin.org Thus, the this compound and its trimmed derivatives are central to the cell's ability to distinguish between correctly folded, folding-competent, and terminally misfolded proteins.

Structural Biology and Conformational Dynamics of Man 9 Glycan

Three-Dimensional Structural Characterization of MAN-9 GlcNAc2

The three-dimensional structure of MAN-9 is critical to its function, influencing how it is recognized by other molecules. This structure has been investigated through various methods, primarily X-ray crystallography, which provides a static picture of the glycan's conformation, often when it is part of a larger glycoprotein (B1211001) complex.

Crystal Structure Analysis of MAN-9 Glycoforms and Complexes

Crystal structures of glycoproteins bearing MAN-9 have revealed important features about its spatial arrangement. For instance, the crystal structure of a recombinant human IgG1 Fc fragment, engineered to have high-mannose type glycans, confirmed the presence of Man-9 GlcNAc2. nih.govmdpi.com However, the electron density map for the glycan can be asymmetric, indicating varying degrees of order and flexibility for different parts of the structure. nih.govmdpi.com In one case, a well-defined electron density was observed for a Man7GlcNAc2 portion, while the density for the reducing terminal residues was poor. nih.govmdpi.com

A specific example of a crystal structure containing MAN-9 is the complex of the DH475 Fab antibody fragment with Man9. rcsb.org This structure was resolved at 2.90 Å and provides detailed insights into the interaction between the antibody and the glycan. rcsb.org

Table 1: Crystallographic Data for DH475 Fab in complex with Man9

| Experimental Detail | Value |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.90 Å |

| R-Value Free | 0.272 |

| R-Value Work | 0.229 |

| R-Value Observed | 0.231 |

| Total Structure Weight | 49.5 kDa |

| Atom Count | 3,487 |

Data sourced from RCSB PDB entry 8D3A. rcsb.org

Branch Designations (D1, D2, D3 Arms) and Their Significance

The MAN-9 glycan is characterized by a core Man3GlcNAc2 structure from which three distinct mannose-containing branches, or arms, extend. These are designated as the D1, D2, and D3 arms. nih.govmdpi.com

D1 Arm: Manα1-2Manα1-2Man chain attached to the α1-3 mannose of the core. nih.gov

D2 Arm: Manα1-2Manα1-3Man chain. nih.gov

D3 Arm: Manα1-2Manα1-6Man chain. nih.gov

The α1-6 branches (D2 and D3 arms) of the high-mannose type glycan are positioned differently compared to the branches of complex-type glycans due to the difference in glycosidic linkages. nih.gov These arms are not static; they possess considerable flexibility, which is crucial for their biological function. For example, the terminal mannose residues of the D1 and D3 arms are recognized by the broadly neutralizing antibody PGT128. nih.gov The accessibility of these arms to enzymes like α-1,2-mannosidase can be hindered by steric constraints from the protein and other glycans on the surface of viral glycoproteins like HIV-1 Env. nih.gov The specific recognition of these arms by various lectins and antibodies underscores their importance in molecular recognition events. For example, DC-SIGN, a lectin involved in immune responses, recognizes MAN-9, with a preference for binding to the D2 arm. csic.es

Solution State Conformational Properties of this compound

While crystal structures provide a valuable snapshot, the behavior of MAN-9 in a more physiologically relevant aqueous environment is highly dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these solution-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Conformational Studies

NMR spectroscopy allows for the detailed, atomic-level characterization of glycan structures in solution. acs.org 1H-NMR has been instrumental in confirming the sequence of MAN-9. jst.go.jp By analyzing the chemical shifts and coupling constants of the protons in the glycan, researchers can deduce the types of monosaccharides present, their ring forms, anomeric configurations, and the linkages between them. acs.org

However, the inherent flexibility of glycans and the similarity of the monosaccharide units lead to significant spectral overlap, which can complicate analysis. acs.orgd-nb.info Advanced NMR techniques, such as multidimensional experiments, have been developed to reduce this overlap and enhance resolution. acs.org These methods have been crucial in determining the solution structure of MAN-9 and understanding how it interacts with binding partners like the HIV entry inhibitor protein, microvirin. nih.govnih.gov NMR studies have revealed that MAN-9 can adopt different conformations when bound to different proteins, and that these bound conformations are often sampled by the glycan in its free state, suggesting a mechanism of conformational selection for recognition by diverse partners. nih.govnih.gov

Isotopic Labeling Strategies for Enhanced NMR Analysis of Complex Glycans

To overcome the challenges of spectral overlap and low sensitivity in NMR studies of large glycans like MAN-9, isotopic labeling is often employed. d-nb.info This involves enriching the glycan with NMR-active isotopes such as 13C and 15N. d-nb.inforsc.org

Uniform 13C labeling, where all carbon atoms are replaced with the 13C isotope, significantly increases the dispersion of signals in the NMR spectrum. d-nb.info This has enabled the use of 3D 13C-edited NMR experiments, which have been pivotal in deconvoluting the complex spectra of MAN-9 and determining its solution structure. nih.govnih.gov A robust expression system using mammalian cells has been developed for the production of uniformly 13C,15N-labeled N-linked glycans, facilitating these advanced NMR studies. nih.govnih.gov

Metabolic labeling is a common method for introducing isotopes. For instance, growing glycoprotein-producing mammalian cells in a medium containing 13C-labeled glucose results in the labeling of all glycans. rsc.orgnih.gov Selective labeling of specific sugar residues can also be achieved by using isotopically labeled precursors like glucosamine. rsc.org While uniform labeling is powerful, site-specific labeling can be imperative for studying highly repetitive or homo-polysaccharides, though it presents a greater synthetic challenge. d-nb.info These isotopic labeling strategies are crucial for detailed structural and dynamic studies of MAN-9 and its interactions. marioschubert.ch

Computational Approaches to Conformational Dynamics

In addition to experimental techniques, computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the conformational dynamics of MAN-9. researchgate.netnih.gov MD simulations can model the movement of the glycan over time, revealing its flexibility and the different shapes it can adopt. researchgate.net

These simulations have been used to analyze the conformational preferences of the glycosidic linkages within MAN-9, often described by phi (φ) and psi (ψ) torsion angles. researchgate.netnih.gov Studies have shown that the linkages, particularly the Manα(1-2)-Man linkages, can exist in multiple conformational states. researchgate.net MD simulations have also been used to study MAN-9 in the context of a glycoprotein, such as when it is attached to the FcγRIIIa receptor, revealing how the protein environment influences the glycan's conformational landscape. researchgate.netnih.gov

Furthermore, computational approaches are used to model the interaction of MAN-9 with binding partners. For example, MD simulations have been employed to study the complex of MAN-9 with the lectin DC-SIGN, helping to interpret experimental NMR data and build three-dimensional models of the complex. acs.orgcsic.es These simulations have indicated that the D2 arm of MAN-9 is preferentially involved in binding to DC-SIGN. csic.es By combining computational modeling with experimental data from X-ray crystallography and NMR, a more complete and dynamic picture of MAN-9's structure and function can be achieved. nih.gov

Molecular Dynamics (MD) Simulations of Free this compound

Molecular dynamics (MD) simulations have emerged as a powerful tool to explore the conformational space of this compound in its free, unbound state in solution. These simulations model the atomic interactions over time, providing a dynamic picture of the glycan's structure.

A common approach involves performing unrestrained MD simulations in explicit solvent, which mimics the physiological environment. nih.gov For instance, a 1.6-microsecond simulation of MAN-9 was conducted using the CHARMM36 (c36) force field with the TIP3P water model. nih.gov Such simulations typically involve an initial energy minimization of the system, followed by a long production phase under controlled temperature (e.g., 300 K) and pressure. nih.gov The use of advanced computational techniques, such as a hydrogen mass repartitioning scheme, allows for larger time steps (e.g., 4 fs), enabling the exploration of a wider conformational space within a feasible simulation time. nih.gov

The CHARMM force field is widely used for glycoprotein simulations due to its robust parameterization for both proteins and carbohydrates, allowing for the accurate modeling of these heterogeneous systems. nih.govoup.comresearchgate.netglycoforum.gr.jp The setup for such simulations can be facilitated by tools like the CHARMM-GUI Glycan Reader, which aids in building the initial glycoprotein structures. nih.gov

The validity of the conformations sampled during MD simulations is often assessed by comparing the results with experimental data, primarily from NMR spectroscopy. nih.gov For example, the calculated NMR ensemble of MAN-9 has been shown to share global topologies with the lowest energy models derived from MD simulations, with an average root-mean-square deviation (RMSD) of 2.86 ± 0.72 Å. nih.gov This correlation between computational and experimental data lends confidence to the structural models generated by the simulations.

The table below summarizes typical parameters used in MD simulations of free this compound.

| Parameter | Value/Description | Reference |

|---|---|---|

| Force Field | CHARMM36 (c36) | nih.gov |

| Water Model | TIP3P | nih.gov |

| Simulation Software | ACEMD | nih.gov |

| Simulation Time | 1.6 µs | nih.gov |

| Temperature | 300 K | nih.gov |

| Thermostat | Langevin thermostat | nih.gov |

| Non-bonded Cutoff | 9 Å | nih.gov |

| Long-range Electrostatics | Particle-mesh Ewald (PME) | nih.gov |

Analysis of Conformational Heterogeneity and Sampled States

The flexibility of this compound arises from the rotation around the glycosidic linkages connecting the mannose residues. These rotations are described by dihedral angles, primarily phi (φ), psi (ψ), and, for α(1-6) linkages, omega (ω). Analysis of the trajectories from MD simulations reveals the preferred values for these angles and, consequently, the dominant conformational states of the glycan.

This compound is composed of three distinct arms, designated D1, D2, and D3, branching from a central core. researchgate.net MD simulations have shown that these arms exhibit different degrees of flexibility. nih.gov The Manα1-2Man termini of the D1 and D3 arms generally show greater mobility. nih.gov In contrast, the D2 arm tends to adopt a more restricted orientation, often positioned almost perpendicular to the axis of the glycan core. nih.gov

The conformational heterogeneity of the glycosidic linkages can be quantified by analyzing the population of different rotamers. For example, studies on the Manα(1-2)-Man linkages within MAN-9 have identified two major conformers. In one study, these conformers were populated at 73% and 27% for one such linkage and 76% and 24% for another. researchgate.net The α(1-6) linkages, which possess an additional degree of freedom (the ω torsion angle), also sample distinct conformational states, often referred to as 'back-fold' and 'front-fold' conformers. biorxiv.org

The table below presents data on the conformational states of specific glycosidic linkages within MAN-9, including the dihedral angles and their relative populations as determined from MD simulations.

| Linkage | Conformer | φ (phi) | ψ (psi) | Population (%) | Reference |

|---|---|---|---|---|---|

| Manα(1-2)-Man (example 1) | 1 | 74° | 151° | 73% | researchgate.net |

| 2 | 70° | 107° | 27% | researchgate.net | |

| Manα(1-2)-Man (example 2) | 1 | 74° | 151° | 76% | researchgate.net |

| 2 | 70° | 106° | 24% | researchgate.net |

This compound as a Ligand for Endogenous Lectins

This compound and its derivatives are key players in the cellular machinery, acting as signals for protein folding, quality control, and transport. This is mediated through their specific interactions with a variety of endogenous lectins.

Interactions with ER Chaperone Lectins (Calnexin, Calreticulin (B1178941), ERp57)

In the endoplasmic reticulum (ER), newly synthesized glycoproteins undergo a quality control cycle to ensure proper folding. Central to this process are the chaperone lectins calnexin (B1179193) and calreticulin, which recognize a monoglucosylated form of high-mannose glycans (Glc₁Man₉GlcNAc₂). biologists.combiorxiv.org This recognition is a crucial step in retaining unfolded or misfolded glycoproteins within the ER for refolding. glycoforum.gr.jp

The interaction is initiated after the initial trimming of two glucose residues from the core glycan (Glc₃Man₉GlcNAc₂) by glucosidases I and II. biologists.com The resulting Glc₁Man₉GlcNAc₂ structure is then specifically bound by the lectin domains of calnexin and calreticulin. biologists.combiorxiv.org These chaperones, in complex with the thiol oxidoreductase ERp57, facilitate the correct formation of disulfide bonds and prevent the aggregation of folding intermediates. pnas.orgmolbiolcell.org ERp57 itself can form transient disulfide bonds with glycoprotein substrates that are bound to calnexin and calreticulin. pnas.org If the glycoprotein fails to fold correctly after this cycle, the terminal glucose is removed by glucosidase II. A folding sensor enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT), can then re-glucosylate the this compound on misfolded proteins, allowing them to re-enter the calnexin/calreticulin cycle. glycoforum.gr.jpmolbiolcell.org

| Lectin | Glycan Specificity | Function in ER Quality Control |

| Calnexin | Glc₁Man₉GlcNAc₂ | Retains unfolded glycoproteins in the ER for refolding. biologists.combiorxiv.org |

| Calreticulin | Glc₁Man₉GlcNAc₂ | Similar to Calnexin, acts as a chaperone for glycoprotein folding. biologists.combiorxiv.org |

| ERp57 | Associates with Calnexin/Calreticulin-glycoprotein complex | Catalyzes disulfide bond formation in the bound glycoprotein. pnas.orgmolbiolcell.org |

Recognition by Cargo Transport Lectins (Ergic53, Vip36)

Once properly folded, glycoproteins are transported from the ER to the Golgi apparatus for further processing and sorting. This transport is facilitated by cargo receptors, including the L-type lectins ERGIC-53 (LMAN1) and VIP36. These lectins recognize high-mannose glycans on folded glycoproteins, mediating their inclusion into transport vesicles. researchgate.netresearchgate.net

ERGIC-53 and VIP36 exhibit distinct but overlapping specificities for high-mannose glycans. While both can recognize Man-9, studies have shown that VIP36 has a preference for Man-9, whereas ERGIC-53 preferentially binds to Man₈GlcNAc₂ (Man8B). researchgate.net The binding is also pH-sensitive, which is thought to facilitate the release of cargo in the more acidic environment of the ER-Golgi intermediate compartment (ERGIC) and Golgi. researchgate.net

| Lectin | Preferred High-Mannose Glycan | Function |

| Ergic53 | Man₈GlcNAc₂ (Man8B) | Cargo receptor for glycoprotein transport from the ER to the Golgi. researchgate.net |

| Vip36 | Man₉GlcNAc₂ (Man9) | Cargo receptor involved in the secretory pathway. researchgate.net |

Binding to C-Type Lectins (e.g., DC-SIGN) and Their Role in Immunity

Man-9 glycans displayed on the surface of pathogens, such as viruses and bacteria, are recognized by C-type lectin receptors (CLRs) on immune cells, playing a crucial role in pathogen recognition and the initiation of immune responses. researchgate.netoup.com A prominent example is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), which is expressed on dendritic cells. acs.org

DC-SIGN binds to high-mannose glycans, including Man-9, in a calcium-dependent manner. acs.org This interaction can have dual consequences. On one hand, it can facilitate the uptake and presentation of pathogens to T cells, initiating an adaptive immune response. nih.gov On the other hand, some viruses, like HIV, can exploit this interaction to enhance their infection of T cells. nih.govpnas.org The binding affinity of DC-SIGN for individual Man-9 glycans is relatively low, but the high density of these glycans on pathogen surfaces leads to multivalent interactions, resulting in high-avidity binding. researchgate.net

Determination of Specific Binding Epitopes and Affinities

The specific interactions between this compound and various lectins are determined by the recognition of specific mannose residues within the branched structure. For instance, the interaction of the broadly neutralizing antibody 2G12 with Man-9 involves the terminal α1→2 linked mannose residues on the D1 and D3 arms of the glycan. asm.org

NMR studies have been employed to map the binding epitopes of Man-9 for different proteins. For DC-SIGN, NMR experiments have revealed that the receptor interacts with the outer branches of the this compound. nih.gov The affinity of these interactions can vary significantly. For example, the dissociation constant (KD) for the interaction of monovalent this compound with the antibody 2G12 is in the micromolar range (180 μM). acs.org However, multivalent presentation of Man-9 clusters dramatically increases the binding affinity, reaching picomolar to low nanomolar ranges, which is comparable to the natural interaction with the HIV envelope protein gp120. acs.org

Interactions with Exogenous Glycan-Binding Proteins

Beyond the host's own lectins, Man-9 glycans are also targeted by exogenous proteins, most notably by antibodies that can neutralize pathogens.

Broadly Neutralizing Antibodies (e.g., 2G12) Targeting this compound Clusters

A key example of an exogenous protein targeting Man-9 is the human monoclonal antibody 2G12. This antibody exhibits broad neutralizing activity against a wide range of HIV-1 strains by recognizing a dense cluster of high-mannose glycans, particularly Man-9, on the viral envelope glycoprotein gp120. pnas.orgacs.org

The unique structure of 2G12, featuring a domain-exchanged Fab fragment, creates a multivalent binding surface that can simultaneously engage multiple Man-9 glycans. asm.orgnih.gov This multivalent interaction is crucial for its high-affinity binding and potent neutralizing activity. acs.org While 2G12 is specific for high-density Man-9 clusters, other glycan-binding agents, like the lectin Galanthus nivalis agglutinin (GNA), can recognize a broader range of mannose-containing structures. mdpi.com The ability of 2G12 to recognize this conserved glycan shield on HIV has made it a prime target for the design of carbohydrate-based HIV vaccine candidates. nih.govacs.org

| Antibody/Lectin | Target | Key Recognition Feature | Significance |

| 2G12 | Clusters of Man₉GlcNAc₂ on HIV gp120 | Recognizes terminal α1→2 mannose residues in a multivalent manner. asm.orgacs.org | Broadly neutralizing antibody against HIV-1. pnas.orgacs.org |

| Galanthus nivalis agglutinin (GNA) | Oligomannose antigens | Recognizes Manα1,3Man and/or Manα1,6Man moieties. mdpi.com | Broadly reactive with various viruses. mdpi.com |

Viral Lectins and Mechanisms of Pathogen Recognition

High-mannose glycans, such as this compound (Man9GlcNAc2), are prominently displayed on the surface glycoproteins of numerous viruses. chinesechemsoc.org This abundance is a consequence of the rapid synthesis of viral glycoproteins, which often bypass further processing in the Golgi apparatus. chinesechemsoc.org These glycans form a "glycan shield" that helps the virus evade the host's immune system. chinesechemsoc.org However, this shield also presents a target for viral recognition by host lectins and a point of attachment for the virus to host cells. chinesechemsoc.orgmit.edu

Viral lectins, or glycan-binding proteins on the viral surface, can recognize specific host cell glycans, initiating infection. Conversely, host lectins can recognize viral glycans, leading to an immune response. For instance, the C-type lectin DC-SIGN, found on dendritic cells, recognizes high-mannose glycans like MAN-9 on the envelope glycoproteins of pathogens such as HIV (gp120) and Ebola virus (GP1). acs.orgpnas.org This interaction can, paradoxically, be subverted by some viruses to facilitate infection and escape immune surveillance. acs.org

The recognition process is often multivalent, meaning multiple low-affinity interactions between viral glycans and host lectins combine to create a high-avidity binding. mit.edumdpi.com The specific arrangement and density of MAN-9 glycans on the viral surface are critical for this multivalent binding. pnas.orgnih.gov The flexibility of lectin receptors, such as DC-SIGN, allows them to adapt to the arrangement of MAN-9 glycans on viral surfaces, which is crucial for effective pathogen recognition. pnas.org

Several viruses are known to have surface proteins decorated with high-mannose glycans, making them targets for broad-spectrum antiviral strategies. chinesechemsoc.org For example, the spike proteins of coronaviruses and the envelope protein gp120 of HIV are rich in these glycans. chinesechemsoc.orgrsc.org

Aptamer-Glycan Binding Specificity and Applications

Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to bind with high specificity to various targets, including glycans. chinesechemsoc.org They offer an alternative to traditional lectins and antibodies for glycan recognition due to their stability, ease of production, and low immunogenicity. chinesechemsoc.org

The development of aptamers that specifically recognize high-mannose glycans like MAN-9 has opened new avenues for diagnostics and therapeutics. chinesechemsoc.orgrsc.org Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers can be selected for their ability to bind to specific glycan structures. rsc.org To enhance specificity, selection processes can use both positive targets (like glycoproteins with high-mannose glycans) and negative targets (non-glycosylated proteins or those with different glycan structures). chinesechemsoc.orgrsc.org

Studies have shown that aptamers can be developed to bind with significant affinity to high-mannose oligosaccharides, including MAN-9. chinesechemsoc.orgrsc.org For example, the aptamer AP5 has been shown to bind to both Oligomannose-5 (MAN-5) and MAN-9. chinesechemsoc.org Interestingly, in some cases, aptamers show preferential binding to certain high-mannose structures over others. chinesechemsoc.org

The specificity of these aptamers allows them to distinguish between different glycoforms of a protein. nih.gov This capability is crucial for applications such as cancer cell recognition, as cancer cells often exhibit altered glycosylation patterns, including an elevated expression of high-mannose glycans. chinesechemsoc.orgrsc.org

Furthermore, the binding affinity and specificity of aptamers can be enhanced through chemical modifications and multivalent designs. rsc.orgmdpi.com For instance, creating dendritic or tetrahedral structures with multiple aptamer units can lead to higher affinity for viral glycoproteins like the SARS-CoV-2 spike protein and HIV's gp120. chinesechemsoc.orgrsc.org These multivalent aptamers can inhibit viral infection by binding to the glycan shield and blocking the virus from interacting with host cell receptors. chinesechemsoc.org

Here is an interactive data table summarizing the binding affinities of selected aptamers for high-mannose glycans and viral proteins:

| Aptamer | Target | Dissociation Constant (Kd) | Reference |

| AP5 | Oligomannose-5 (MAN-5) | 3.64 µM | chinesechemsoc.org |

| AP5 | Oligomannose-9 (MAN-9) | 14.9 µM | chinesechemsoc.org |

| Dendritic Polyvalent Aptamer (PAP) | SARS-CoV-2 Spike Protein | 34.1 nM | rsc.org |

| Dendritic Polyvalent Aptamer (PAP) | HIV-1 gp120 | 16.6 nM | rsc.org |

| Truncated Aptamer | 2G12 Monoclonal Antibody | 150 nM | mdpi.com |

Mechanisms of Glycan-Protein Interaction Energy and Affinity

The binding of this compound to proteins is a complex process governed by a combination of energetic contributions and structural factors. Understanding these mechanisms is crucial for designing inhibitors and therapeutics that target these interactions.

Energetic Contributions to this compound Binding (Electrostatic, Van der Waals)

Electrostatic Interactions: These include hydrogen bonds and charge-charge interactions between the hydroxyl groups of the mannose residues and polar or charged amino acid residues in the protein's binding pocket. mdpi.comresearchgate.net For example, in the interaction of mannosides with the FimH lectin, electrostatic energy is a significant distinguishing factor in the binding of different ligands. mdpi.com

Computational methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis, are often used to dissect the energetic contributions to binding. mdpi.comresearchgate.net These studies can quantify the relative importance of electrostatic and van der Waals energies. For instance, a study on the interaction between MAN-9 and griffithsin (GRFT) variants showed distinct electrostatic and van der Waals energy profiles for different protein chains. researchgate.net

The following table provides a conceptual breakdown of energetic contributions based on published research principles:

| Interaction Type | Description | Key Contributing Factors | Reference |

| Electrostatic | Long-range interactions between charged or polar groups. | Hydrogen bonds, salt bridges. Hydroxyl groups of mannose and polar/charged amino acids. | mdpi.comresearchgate.net |

| Van der Waals | Short-range attractive forces between nonpolar atoms. | Shape complementarity between the glycan and the protein binding pocket. Hydrophobic patches. | mdpi.comresearchgate.netresearchgate.net |

| Solvation Energy | Energy change associated with the displacement of water molecules from the binding interface. | The polar solvation energy can sometimes oppose binding. | mdpi.com |

Impact of Glycan Core Structure and Multivalency on Recognition

The specific structure of the glycan and its presentation are critical determinants of protein recognition and binding affinity.

Glycan Core Structure: The core structure of N-glycans, such as the common Man3GlcNAc2 pentasaccharide, and the branching pattern of the mannose residues in MAN-9 create a unique three-dimensional shape that is recognized by specific lectins and antibodies. chinesechemsoc.orgresearchgate.net The different arms of the this compound (D1, D2, and D3 arms) can interact differently with a protein binding site, and recognition can be specific to a particular arm or a combination of them. nih.govnih.gov For example, the lectin from Galanthus nivalis (GNA) specifically binds to the Manα1-3Man structures within the glycan. researchgate.net The conformation of the glycan is also flexible and can adapt upon binding to a protein, suggesting a "conformational selection" mechanism where the protein binds to a pre-existing conformation of the glycan. nih.gov

Conclusion

MAN-9 glycan (Man₉GlcNAc₂) stands as a central hub in the quality control of glycoproteins within the endoplasmic reticulum. Its structure is meticulously modified by a series of enzymes that dictate the fate of the protein to which it is attached. Through its conversion to a monoglucosylated form, it engages with the folding machinery of the calnexin-calreticulin cycle, providing an opportunity for the protein to achieve its native conformation. However, if folding fails, the progressive trimming of its mannose residues by ER mannosidases, particularly ERManI, transforms it into a signal for destruction via the ER-associated degradation pathway. The intricate interplay between this compound and the cellular machinery highlights the critical role of glycosylation in maintaining protein homeostasis.

Biological and Immunological Functions of Man 9 Glycan

Role in Protein Quality Control and Intracellular Trafficking

The journey of many proteins from synthesis to their final destination is intricately regulated, with the Man-9 glycan acting as a key molecular checkpoint. This regulation ensures that only correctly folded and assembled proteins are transported out of the endoplasmic reticulum (ER).

Glycoprotein (B1211001) Folding, Assembly, and Retention in the ER

The process of N-linked glycosylation begins with the co-translational transfer of a larger precursor glycan, Glc3Man9GlcNAc2, to nascent polypeptide chains entering the ER. researchgate.netmdpi.com This initial glycan is then rapidly trimmed by glucosidases I and II, removing two of the three terminal glucose residues to produce a monoglucosylated glycan (Glc1Man9GlcNAc2). researchgate.netfrontiersin.orgmdpi.com This specific structure is recognized by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941). researchgate.netresearchgate.netmdpi.com

The interaction with these chaperones facilitates the proper folding of the glycoprotein and prevents its premature exit from the ER. researchgate.net The protein disulfide isomerase ERp57 is also recruited to this complex, aiding in the formation of correct disulfide bonds. researchgate.net If a glycoprotein has not yet achieved its native conformation, it can be re-glucosylated by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor. researchgate.netresearchgate.net This re-glucosylation allows the glycoprotein to re-enter the calnexin/calreticulin cycle for another attempt at proper folding. researchgate.netnih.gov The removal of the final glucose residue by glucosidase II releases the glycoprotein from this cycle. frontiersin.org

Involvement in ER-Associated Degradation (ERAD) Pathways

Terminally misfolded glycoproteins that cannot be salvaged are targeted for degradation through a process known as ER-associated degradation (ERAD). The this compound is a central player in this quality control mechanism. The "mannose timer" model suggests that the longer a glycoprotein resides in the ER due to folding issues, the more likely its this compound is to be trimmed by ER mannosidases. frontiersin.org

Specifically, the removal of α1,2-linked mannose residues from the this compound by enzymes like ER mannosidase I (ERManI) and the ER-degradation enhancing α-mannosidase-like proteins (EDEMs) generates a signal for degradation. mdpi.comfrontiersin.orgmolbiolcell.org This trimming prevents the glycoprotein from being re-glucosylated and re-entering the folding cycle. molbiolcell.orgdrugbank.com The resulting trimmed mannose structures, such as those with an exposed α1,6-linked mannose, are recognized by lectins like OS-9 and XTP3B, which target the misfolded protein for retrotranslocation out of the ER and subsequent degradation by the proteasome in the cytosol. researchgate.netelifesciences.org

Impact on Cellular Trafficking and Surface Expression of Glycoproteins

The glycosylation state of a protein, including the presence and processing of Man-9 glycans, is a critical determinant of its intracellular trafficking and ultimate localization. Properly folded glycoproteins bearing processed high-mannose glycans can exit the ER and transit to the Golgi apparatus for further modifications and sorting to their final destinations, such as the cell surface. nih.gov The initial trimming of Man-9 to Man-8 in the ER is a key step in this processing pathway. nih.gov

Immunomodulation and Immune Evasion Mechanisms

The this compound and other high-mannose structures are not only involved in intracellular processes but also play a significant role at the interface between an organism and its environment, particularly in the context of the immune system.

Masking of Immunogenic Epitopes on Glycoproteins

Many viruses and some cancer cells have evolved to utilize a dense "glycan shield" to evade the host immune system. researchgate.netchinesechemsoc.org This shield is often rich in high-mannose glycans, including Man-9. researchgate.netnih.gov By coating the surface of viral envelope proteins, such as the gp120 of HIV, these glycans can physically block access of neutralizing antibodies to the underlying protein epitopes. researchgate.netfrontiersin.org This masking effect makes it difficult for the immune system to recognize and eliminate the pathogen or cancerous cell. researchgate.net

Modulation of T-cell and B-cell Responses through Glycan Recognition

High-mannose glycans, including Man-9, can be recognized by various glycan-binding proteins (lectins) on immune cells, leading to modulation of the immune response. rsc.org For example, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin found on dendritic cells, recognizes high-mannose oligosaccharides like Man-9. acs.orgresearchgate.net This interaction can be exploited by pathogens like HIV to facilitate infection. nih.gov

Furthermore, the glycans on antigens can influence the type of T-cell response that is generated. For instance, high-mannose glycans from the eggs of the helminth Schistosoma mansoni have been shown to be important for priming Th2 responses via the Dectin-2 receptor on dendritic cells. frontiersin.org

The glycosylation status of B-cell receptors and the surrounding cell surface glycans also plays a role in B-cell activation and differentiation. frontiersin.orgfrontiersin.org Galectins, a family of β-galactoside-binding lectins, can modulate B-cell responses. frontiersin.org For example, Galectin-9 has been shown to regulate B-cell receptor-mediated signaling. frontiersin.org The specific glycan structures present on B cells can therefore influence their interaction with lectins and subsequent immune responses. frontiersin.org

Formation of Glycan Shields by Pathogens to Evade Host Immunity

Pathogens, particularly enveloped viruses, have evolved sophisticated mechanisms to evade the host immune system. One of the most effective strategies is the creation of a dense "glycan shield" on their surface glycoproteins. researchgate.net This shield is composed of host-derived carbohydrates (glycans) that mask the underlying viral protein epitopes, preventing recognition and neutralization by host antibodies. nih.gov The high-mannose glycan, Man-9 (Man₉GlcNAc₂), is a prominent and critical component of these shields due to its abundance on the surface of many viral glycoproteins. researchgate.netresearchgate.net

Viruses utilize the host cell's glycosylation machinery for their own replication and protein modification. mdpi.com However, the rapid synthesis and high density of glycoproteins on the viral surface often lead to incomplete processing of N-glycans. chinesechemsoc.org This results in an unusual abundance of high-mannose-type oligosaccharides, such as MAN-9, which are less common on mature host cell surface glycoproteins. researchgate.net This dense clustering of "self" glycans effectively camouflages the virus from the host's humoral and cellular immune responses. researchgate.net

A classic example is the Human Immunodeficiency Virus (HIV-1). Its envelope glycoprotein, gp120, is heavily decorated with N-linked glycans, a significant portion of which are high-mannose types, including MAN-9. researchgate.netresearchgate.netnih.gov This glycan shield masks conserved epitopes on gp120 that would otherwise be targets for broadly neutralizing antibodies. nih.gov Similarly, the Lassa virus (LASV), a highly pathogenic arenavirus, presents a glycan shield on its glycoprotein complex (GPC) rich in underprocessed oligomannose-type glycans. pnas.org Site-specific analysis of the LASV GPC reveals that certain glycosylation sites are predominantly occupied by Man₉GlcNAc₂, forming clusters that sterically hinder access for processing enzymes and immune effectors. pnas.org Research on the SARS-CoV-2 spike protein also indicates that specific N-glycans, including Man₉GlcNAc₂, play a role in shielding the protein surface. sissa.it

| Pathogen | Glycoprotein | Role of MAN-9 in Glycan Shield | Reference |

|---|---|---|---|

| Human Immunodeficiency Virus (HIV-1) | gp120 | Forms a dense shield of high-mannose glycans that masks neutralizing epitopes. | researchgate.netresearchgate.netnih.gov |

| Lassa Virus (LASV) | Glycoprotein Complex (GPC) | Contributes to clusters of underprocessed oligomannose glycans that obscure the protein surface. | pnas.org |

| SARS-CoV-2 | Spike (S) Protein | Participates in the glycan shield that modulates protein conformation and receptor accessibility. | sissa.it |

Cell-Cell Recognition and Interspecies Interactions

This compound plays a multifaceted role in the communication and interaction between cells, both within an organism and between different species, such as hosts and pathogens. Its function is largely mediated by its recognition by specific glycan-binding proteins (lectins). researchgate.net

The glycocalyx, a dense layer of carbohydrates on the surface of host cells, is a primary site of interaction for invading pathogens. rsc.orgoup.com High-mannose glycans like MAN-9, whether on the host cell or the pathogen surface, are key players in this initial contact. rsc.org

Many pathogens exploit host lectins that recognize high-mannose structures to facilitate their entry into cells. A prominent example is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor found on dendritic cells and macrophages. rsc.orgacs.org DC-SIGN binds to high-mannose glycans, including MAN-9, on the surface of various pathogens like HIV, Ebola virus, and SARS-CoV-2. nih.govrsc.orgacs.org This interaction does not always lead to a protective immune response; instead, it can be hijacked by the virus to enhance infection and dissemination throughout the host. nih.govpnas.org

Conversely, pathogen glycans can be recognized by host immune receptors to trigger a defense response. For instance, high-mannose glycans from the eggs of the helminth Schistosoma mansoni are recognized by the C-type lectin Dectin-2 on dendritic cells. frontiersin.org This binding is a crucial step in priming the host's T-helper 2 (Th2) immune response, which is characteristic of helminth infections. frontiersin.org This demonstrates that the context of MAN-9 recognition determines the immunological outcome, which can range from pathogen entry to host defense activation.

| Interacting Molecule (Lectin) | Cell Type | Binds MAN-9 on | Outcome of Interaction | Reference |

|---|---|---|---|---|

| DC-SIGN (CD209) | Dendritic Cells, Macrophages | HIV gp120, Ebola GP1 | Facilitates viral entry and immune evasion. | nih.govacs.org |

| Dectin-2 | Dendritic Cells | Schistosoma mansoni egg antigens | Primes Th2 immune response. | frontiersin.org |

| Mannose-Binding Lectin (MBL) | Soluble (in bloodstream) | Pathogen surfaces | Recognizes pathogen-associated molecular patterns (PAMPs) to initiate innate immunity. | researchgate.net |

Beyond its role in immunity, MAN-9 and other high-mannose glycans are integral to fundamental biological processes such as cellular adhesion and signal transduction. researchgate.netportlandpress.com Glycosylation affects protein function by participating in numerous processes, including cell adhesion, molecular trafficking, receptor activation, and signal transduction. researchgate.net

The presence of high-mannose glycans is a notable feature of certain cell types, including human embryonic stem cells (hESCs) and various cancer cells. nih.govacs.org In hESCs, high-mannose glycans, particularly MAN-9, are exceptionally abundant, suggesting they play a role in cellular binding and recognition events critical for stem cell biology. nih.gov

In cancer biology, the altered glycosylation patterns on tumor cells, often characterized by an increase in high-mannose structures, can influence cell adhesion and signaling, thereby contributing to metastasis. acs.org For example, core-fucosylation, a modification that can occur on high-mannose N-glycans like MAN-9, regulates the activities of many cell surface receptors involved in ligand recognition and cell signaling, and elevated levels are often associated with cancers. portlandpress.com The interaction between glycans on one cell and glycan-binding proteins on another can mediate cell-cell adhesion and trigger intracellular signaling cascades that affect cell proliferation and differentiation. researchgate.net

Pathophysiological Implications of Man 9 Glycan Dysregulation

Role in Viral Pathogenesis and Infection

Viruses, as obligate intracellular parasites, exploit the host cell's machinery for their replication, including the glycosylation pathway. nih.govresearchgate.net The presence of high-mannose glycans, such as MAN-9, on viral envelope glycoproteins is a common feature that plays a dual role in the viral life cycle: facilitating immune evasion and, in some cases, mediating viral entry. nih.govlongdom.org

The HIV-1 Glycan Shield and gp120 Envelope Protein Glycosylation

The envelope glycoprotein (B1211001) (Env) of the Human Immunodeficiency Virus-1 (HIV-1) is one of the most heavily glycosylated proteins known, with glycans accounting for approximately half of its molecular mass. nih.gov This dense layer of sugars, termed the "glycan shield," serves to camouflage the underlying protein epitopes from the host's immune system. nih.govoup.com A significant portion of this shield is composed of high-mannose glycans, including Man-8 and Man-9. soton.ac.uk

The HIV-1 surface glycoprotein gp120, which is critical for viral entry, is adorned with numerous N-linked oligosaccharides. oup.com Analysis of the glycan composition of gp120 from native HIV-1 virions reveals a profile dominated by oligomannose-type glycans (Man5-9GlcNAc2). pnas.org This is in stark contrast to the extensive processing into complex-type glycans seen on most host glycoproteins. pnas.org The persistence of high-mannose structures like MAN-9 is a result of the high density of glycosylation sites, which sterically hinders the access of processing enzymes in the Golgi apparatus. pnas.orgplos.org This incomplete processing results in a glycan profile that is specific to the virus. pnas.org The abundance of Manα1→2Man-terminating glycans (found in Man-6 to Man-9 structures) on the native viral envelope is notably higher than on recombinant monomeric gp120, making these structures a potential target for vaccine design. pnas.org

| HIV-1 Glycan Shield Characteristics | Description |

| Primary Glycan Type | Predominantly oligomannose-type glycans (Man5-9GlcNAc2). pnas.org |

| MAN-9 Presence | MAN-9 is a significant component of the high-mannose patch on gp120. soton.ac.ukresearchgate.net |

| Function | Acts as a "glycan shield" to evade the host immune response. nih.govoup.com |

| Processing State | Incompletely processed due to steric hindrance by the dense glycan arrangement. pnas.orgplos.org |

Glycosylation of SARS-CoV-2 Spike Glycoprotein and Other Viruses

Similar to HIV-1, the spike (S) glycoprotein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is extensively glycosylated, which plays a critical role in viral entry and immune evasion. nih.govpnas.org The S protein contains 22 N-linked glycosylation sites per protomer, and while many are processed into complex-type glycans, several sites retain high-mannose structures. nih.govbiorxiv.org

Site-specific glycan analysis of the SARS-CoV-2 S protein has revealed that certain sites are predominantly occupied by oligomannose-type glycans. nih.gov For instance, the N234 site consistently displays a high proportion of unprocessed Man-8 and Man-9 glycans. biorxiv.org The presence of these high-mannose glycans, including MAN-9, is not merely a passive feature but actively modulates the conformation of the receptor-binding domain (RBD), influencing its binding to the host cell receptor, ACE2. pnas.orgbiorxiv.org The inhibition of α-mannosidases with compounds like kifunensine (B1673639) can lock the N-glycans in a homogenous Man9GlcNAc2 state, highlighting the underlying presence of this glycan in the processing pathway. acs.org The glycosylation pattern of the S protein, including the distribution of MAN-9, can evolve in different viral variants, potentially affecting transmissibility and immune escape. biorxiv.orgbiorxiv.org

Other viruses, such as the Lassa virus, also feature densely glycosylated envelope proteins with a high prevalence of Man-9 glycans. nih.gov This recurring theme underscores a conserved evolutionary strategy among enveloped viruses.

| SARS-CoV-2 Spike Glycoprotein Glycosylation | Details |

| N-linked Glycosylation Sites | 22 per protomer. nih.govpnas.org |

| Glycan Types | A mixture of oligomannose-, hybrid-, and complex-type glycans. nih.gov |

| High-Mannose Sites | Specific sites, such as N234, are dominated by oligomannose glycans like MAN-9. nih.govbiorxiv.org |

| Functional Role | Modulates RBD conformation, influences ACE2 binding, and contributes to immune shielding. pnas.orgbiorxiv.org |

Exploitation of Host Glycosylation Machinery by Viral Pathogens

Viral pathogens have evolved to hijack the host cell's N-linked glycosylation pathway to their advantage. nih.govresearchgate.net The process begins in the endoplasmic reticulum (ER) with the en bloc transfer of a precursor oligosaccharide, Glc3Man9GlcNAc2, to nascent viral polypeptides. nih.govfrontiersin.org Subsequent trimming of glucose and mannose residues is a critical step for proper protein folding, assisted by ER chaperones like calnexin (B1179193) and calreticulin (B1178941). nih.gov

However, viruses manipulate this process to create a specific glycan shield. The dense packing of glycans on viral envelope proteins often prevents the complete trimming of mannose residues by ER and Golgi α-mannosidases. pnas.orgplos.org This results in the characteristic high-mannose glycan signature, including the prominent display of MAN-9, which is relatively rare on mature host glycoproteins. nih.gov This "pathogen-associated molecular pattern" can sometimes be recognized by innate immune system lectins, but more often, it serves as a shield against neutralizing antibodies. nih.govnih.gov By presenting a surface decorated with 'self-like' glycans, viruses effectively mimic host molecules to evade immune surveillance. oup.comresearchgate.net

Association with Cancer Progression and Metastasis

Aberrant glycosylation is a well-established hallmark of cancer. nih.govmdpi.com These changes affect cell-cell adhesion, receptor activation, and immune modulation, contributing to malignant transformation and metastasis. nih.govoncotarget.com The accumulation of incompletely processed high-mannose glycans, including MAN-9, on the surface of cancer cells is a key feature of this dysregulation.

Altered High-Mannose Glycosylation Patterns in Malignant Transformation

In normal cells, the MAN-9 structure is an early intermediate in the N-glycan processing pathway and is typically trimmed down to smaller mannose structures before the addition of other sugars to form complex and hybrid glycans. researchgate.netacs.org In cancer cells, however, this process is often incomplete, leading to an accumulation of high-mannose structures on the cell surface. researchgate.netnih.gov

Studies have shown a significant elevation of high-mannose glycans in various cancers. For example, in breast cancer, an increase in high-mannose glycans, specifically MAN-9, has been observed in both mouse models and human sera, suggesting an incomplete trimming process. researchgate.netnih.gov Similarly, in early-stage colorectal cancer, high-mannose-type N-glycans are found in higher abundance in dysplastic regions compared to carcinoma, correlating with increased cell proliferation. nih.gov Research on colorectal cancer cell lines also revealed that high-mannose structures are the most abundant type of N-glycans, with MAN-9 being the most prevalent among them. acs.org In cholangiocarcinoma, an increase in the abundance of Man 7, Man 8, and Man 9 glycans was noted in highly metastatic cells compared to parental cells, suggesting a role in promoting metastasis. pnas.orgresearchgate.net

| Cancer Type | Observation on High-Mannose Glycans |

| Breast Cancer | Elevation of Man(6-9) glycans, particularly MAN-9, in serum. researchgate.netnih.gov |

| Colorectal Cancer | High abundance of high-mannose glycans in dysplastic tissue and on cell lines, with MAN-9 being a major structure. acs.orgnih.gov |

| Cholangiocarcinoma | Increased levels of Man 7, Man 8, and Man 9 in metastatic cells. pnas.org |

| Prostate Cancer | High-mannose glycans (Man5-Man9) are more evident in tumor regions. nih.gov |

MAN-9 Glycan as a Potential Glycan-Based Biomarker in Oncology

The increased expression of specific high-mannose glycans like MAN-9 on cancer cells or in the serum of cancer patients makes them attractive candidates for glycan-based biomarkers. researchgate.netnih.gov The detection of aberrant glycan structures can aid in cancer diagnosis, prognosis, and monitoring of disease progression. nih.govnih.gov

The elevation of MAN-9 in the serum of breast cancer patients is a key finding that points to its potential as a biomarker. researchgate.netnih.gov In prostate cancer, increased levels of MAN-9 have been linked to high-grade tumors and clinical outcomes. nih.gov The ability to detect these changes using techniques like mass spectrometry offers a promising avenue for developing new diagnostic tools. nih.govnih.gov The presence of high-mannose glycans, including MAN-9, has been noted on the surface of lung adenocarcinoma and on the epidermal growth factor receptor (EGFR) of certain cancer cell lines, further highlighting its broad relevance in oncology. researchgate.net The identification of glycoproteins carrying these specific glycan structures could lead to more targeted and effective cancer therapies. nih.gov

Glycan-Based Targeting Strategies for Cancer Therapeutics

The aberrant display of high-mannose glycans, particularly Man-9-GlcNAc2 (MAN-9), on the surface of malignant cells presents a promising avenue for cancer therapeutics. researchgate.netd-nb.info Unlike most healthy differentiated cells, where such precursor glycans are processed into more complex structures, many cancers exhibit an accumulation of high-mannose N-glycans. ascopubs.orgbiorxiv.org This altered glycosylation is a consequence of dysregulated expression or activity of glycosylation enzymes within the cancer cell. frontiersin.org This phenomenon, where cancer cells display glycans that are normally intermediate or "cryptic," provides a unique tumor-specific marker for targeted therapies. mdpi.com

The presence of MAN-9 and other high-mannose structures has been identified in a variety of malignancies, including acute myeloid leukemia (AML), breast, colon, lung, prostate, and cholangiocarcinoma. ascopubs.orgmdpi.compnas.org This differential expression allows for the development of therapies designed to specifically recognize and eliminate cancer cells while sparing healthy tissues. ascopubs.org

Several therapeutic strategies are being explored to exploit the presence of MAN-9 on cancer cells:

Trispecific T-cell Engagers: Researchers have engineered novel immunotherapeutic molecules, such as trispecific T-cell engagers (e.g., Man9/PS/CD3), that can simultaneously bind to MAN-9 on cancer cells, another tumor marker like phosphatidylserine (B164497) (PS), and the CD3 receptor on T-cells. ascopubs.org This dual-targeting approach aims to activate the patient's own T-cells to specifically attack and destroy tumor cells, potentially reducing off-tumor toxicity and the risk of resistance due to antigen loss. ascopubs.org

Antibody-Based Therapies: Monoclonal antibodies that specifically recognize high-mannose glycan clusters have shown potential. chinesechemsoc.org For instance, an antibody against the F77 antigen, which can be found on O-glycan proteins and glycolipids in prostate cancer, has been shown to inhibit tumor growth in preclinical models. mdpi.com Similarly, autoantibodies against MAN-9 have been detected in the serum of prostate cancer patients, suggesting a potential role as a biomarker for differentiating high-grade tumors. mdpi.com

Aptamer-Based Inhibition: High mannose-specific aptamers, which are short, single-stranded nucleic acid molecules, have been developed. These aptamers can bind with high affinity to high-mannose structures like MAN-9, demonstrating the potential to be used in cancer diagnosis and therapy by targeting these glycans on cancer cells like breast cancer cell line MCF-7. chinesechemsoc.org

Chimeric Antigen Receptor (CAR) T-cell Therapy: The concept of targeting MAN-9 is also being extended to CAR-T cell therapy. A bispecific CAR that recognizes both MAN-9 and phosphatidylserine (PS) is under investigation for treating pancreatic cancer, representing a novel, non-protein-based targeting strategy for this aggressive disease. ascopubs.org

These glycan-based targeting strategies are promising because glycans are direct products of gene expression and are involved in crucial cancer-related processes like immune modulation, cell signaling, and metastasis. d-nb.infomdpi.com Targeting fundamental structures like MAN-9, which arise from a common alteration in the glycosylation pathway in many cancers, could lead to the development of broad-spectrum or "pan-cancer" immunotherapies. ascopubs.org

Table 1: Examples of Cancers with High-Mannose Glycan Expression and Corresponding Therapeutic Strategies

| Cancer Type | Associated High-Mannose Glycan | Therapeutic Strategy Under Investigation | Citation |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Man-9 oligosaccharides | Trispecific T-cell engagers (Man9/PS/CD3) | ascopubs.org |

| Breast Cancer | Man-9 oligosaccharides | High mannose-specific aptamers, T-cell engagers | ascopubs.orgchinesechemsoc.org |

| Colorectal Cancer | High-mannose-type glycans | T-cell engagers | researchgate.netascopubs.org |

| Lung Cancer | High-mannose-type glycans | T-cell engagers | researchgate.netascopubs.org |

| Pancreatic Cancer | Man-9 oligosaccharides | Bispecific (Man9 x PS) CAR-T therapy | ascopubs.org |

| Prostate Cancer | Cryptic N-glycan Man-9 | Serum Man-9 autoantibody detection (diagnostic) | mdpi.com |

| Cholangiocarcinoma | Man-7, Man-8, Man-9 | Targeting α-1,2-mannosylated N-glycans | pnas.org |

Involvement in Congenital Disorders of Glycosylation (CDGs)

Congenital Disorders of Glycosylation (CDGs) are a group of inherited metabolic diseases caused by defects in the synthesis and processing of glycans. oup.comcdghub.com The N-linked glycosylation pathway, which is responsible for attaching and modifying sugar chains on proteins, is particularly affected. researchgate.net This pathway begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Glc3Man9GlcNAc2-PP-Dolichol. biochemia-medica.comnih.gov This complete precursor is then transferred to specific asparagine residues on newly synthesized proteins. frontiersin.org

CDGs are broadly classified into two main types. researchgate.netnih.gov Type I CDGs result from defects in the synthesis of the LLO precursor or its transfer to the protein, which can lead to unoccupied glycosylation sites. oup.comresearchgate.net Type II CDGs are caused by errors in the subsequent trimming and processing of the N-glycan chain after it has been attached to the protein. researchgate.net

MAN-9 (Man9GlcNAc2) is a critical intermediate structure within this pathway. It is the largest mannose-containing precursor assembled before the addition of glucose residues to form the final Glc3Man9GlcNAc2 structure. oup.com Therefore, genetic defects in the enzymes that assemble or process this glycan are central to the pathology of several CDG subtypes. oup.combiochemia-medica.com

Genetic Defects Affecting Enzymes in this compound Processing

The assembly of the Glc3Man9GlcNAc2 precursor is a multi-step process involving numerous enzymes, primarily glycosyltransferases. d-nb.info Defects in the genes encoding these enzymes can halt or impair the synthesis of the LLO, often leading to the accumulation of incomplete intermediate structures. Several CDG subtypes are directly linked to enzymes involved in the synthesis and processing of MAN-9 and related structures.

Phosphomannomutase 2 (PMM2) Deficiency (CDG-Ia): This is the most common form of CDG. biochemia-medica.comresearchgate.net It is caused by mutations in the PMM2 gene. oup.comnih.gov The PMM2 enzyme converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, a crucial step for the synthesis of GDP-mannose. researchgate.netnih.gov Reduced levels of GDP-mannose, a key sugar donor, impair the entire LLO assembly process, leading to a shortage of the complete Glc3Man9GlcNAc2-PP-Dolichol precursor. nih.gov

Phosphomannose Isomerase (MPI) Deficiency (CDG-Ib): Caused by mutations in the MPI gene, this disorder affects the enzyme that converts fructose-6-phosphate (B1210287) to mannose-6-phosphate. biochemia-medica.comresearchgate.net Similar to CDG-Ia, this defect leads to insufficient GDP-mannose, thereby hindering LLO synthesis. oup.com

ALG3, ALG12, and ALG9 Deficiencies (CDG-Id, CDG-Ig, CDG-Il): The assembly of the mannose branches of the LLO involves several specific mannosyltransferases.

ALG3-CDG (CDG-Id) results from a defect in mannosyltransferase VI. biochemia-medica.comnih.gov

ALG12-CDG is caused by a deficiency in mannosyltransferase VIII. biochemia-medica.com

ALG9-CDG (CDG-Il) is caused by mutations in the ALG9 gene, which encodes the α-1,2-mannosyltransferase responsible for adding the seventh mannose residue to the growing LLO chain. cdghub.com A defect in this enzyme leads to the accumulation of incomplete LLOs. cdghub.com

ALG6 Deficiency (CDG-Ic): This disorder is caused by a mutation in the ALG6 gene, which encodes the α-1,3 glucosyltransferase that adds the first glucose residue to the Man9GlcNAc2-PP-Dolichol structure. biochemia-medica.comresearchgate.net A defect here impairs the glucosylation of the fully assembled MAN-9 core.

MPDU1 Deficiency (CDG-If): Mutations in the MPDU1 (also known as Lec35) gene cause CDG-If. MPDU1 is not an enzyme itself but is essential for the proper utilization of the mannose donor Dolichol-P-Mannose (Dol-P-Man) in the ER lumen. jci.org Its deficiency disrupts the addition of the final four mannose residues to the LLO, leading to the accumulation of Man5GlcNAc2 and Man9GlcNAc2 intermediates. jci.org

MOGS Deficiency (MOGS-CDG): This disorder results from mutations in the GLS1 gene, which encodes glucosidase I. This enzyme is responsible for removing the outermost glucose residue from the Glc3Man9GlcNAc2 structure after it has been transferred to a protein. pombase.org Its absence leads to the accumulation of proteins bearing the unprocessed triglucosylated glycan. pombase.org

Table 2: Genetic Defects in CDG Affecting this compound Processing

| CDG Subtype | Defective Gene | Affected Enzyme/Protein | Consequence for MAN-9 Pathway | Citation |

|---|---|---|---|---|

| CDG-Ia | PMM2 | Phosphomannomutase 2 | Reduced synthesis of GDP-Mannose, impairing overall LLO assembly. | oup.comresearchgate.netnih.gov |

| CDG-Ib | MPI | Phosphomannose Isomerase | Reduced synthesis of GDP-Mannose, impairing overall LLO assembly. | oup.combiochemia-medica.comresearchgate.net |

| CDG-Ic | ALG6 | α-1,3 Glucosyltransferase | Impaired glucosylation of the completed Man9GlcNAc2-PP-Dolichol. | biochemia-medica.comresearchgate.netnih.gov |

| CDG-Id | ALG3 | Mannosyltransferase VI | Incomplete assembly of the mannose branches of the LLO. | biochemia-medica.comnih.gov |

| CDG-If | MPDU1 | Dol-P-Man utilization factor | Accumulation of lipid-linked Man5GlcNAc2 and Man9GlcNAc2. | jci.org |

| CDG-Il | ALG9 | α-1,2-Mannosyltransferase | Incomplete LLO assembly, missing later mannose and glucose residues. | cdghub.com |

| MOGS-CDG | GLS1 | Glucosidase I | Accumulation of unprocessed Glc3Man9GlcNAc2 on glycoproteins. | pombase.org |

Molecular and Cellular Phenotypes Resulting from MAN-9 Accumulation

The failure to properly process MAN-9, either during LLO assembly or after its transfer to a protein, leads to distinct molecular and cellular consequences that underpin the pathophysiology of related CDGs.

A primary molecular phenotype in many Type I CDGs is the accumulation of specific, incomplete LLO intermediates. For example, in CDG-If, fibroblasts from patients show a characteristic accumulation of lipid-linked Man5GlcNAc2 and Man9GlcNAc2 oligosaccharides. jci.org Similarly, in CDG-Id, cells accumulate the truncated Man5GlcNAc2 LLO. researchgate.net In ALG9-CDG, the defect causes an accumulation of an even smaller LLO, Dol-PP-GlcNAc2, because the subsequent mannose additions are blocked. cdghub.com These incomplete LLOs are poor substrates for the oligosaccharyltransferase (OST) complex, the enzyme that transfers the glycan to the protein. cdghub.comnih.gov This reduced transfer efficiency results in "hypoglycosylation," where proteins that should have N-glycans are synthesized with some sites left unoccupied. oup.comnih.gov

The accumulation of specific glycan structures can itself be toxic to the cell. In MOGS-CDG, the inability to trim the glucose residues from the Glc3Man9GlcNAc2 glycan after it is attached to a protein leads to the buildup of these triglucosylated glycoproteins. pombase.org Studies in yeast models suggest that this accumulation is directly responsible for the severe cellular defects observed, including distorted cell walls, rather than simply disrupting protein folding quality control cycles. pombase.org The presence of unprocessed or abnormal glycans, such as the persistent Man9GlcNAc2 structure in plant models with mutations in mannosidase genes, can lead to severe growth defects, indicating that proper trimming of MAN-9 is critical for normal cellular processes. oup.comfrontiersin.org This suggests that unprocessed high-mannose structures may be recognized by cellular systems that trigger degradation pathways or that the bulky glycans themselves cause steric hindrance, affecting protein-protein interactions. frontiersin.org

Advanced Methodologies in Man 9 Glycan Research

Analytical and Structural Elucidation Techniques

A suite of powerful analytical methods is employed to characterize MAN-9 glycan, from determining its precise mass and structure to analyzing its binding affinities with various proteins.

Mass spectrometry (MS) is a cornerstone of glycomics, offering unparalleled sensitivity and accuracy for the analysis of complex glycan mixtures. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique used for the rapid profiling of glycans. In this method, the glycan sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the glycan molecules. The time it takes for these ions to travel to a detector is proportional to their mass-to-charge ratio, allowing for the determination of the glycan's molecular weight. acs.orgresearchgate.net MALDI-TOF-MS can confirm the structure of this compound and is often used to analyze N-glycans released from glycoproteins. researchgate.netludger.comqa-bio.comresearchgate.netmdpi.com For instance, the analysis of glycoproteins expressed in the presence of mannosidase inhibitors like kifunensine (B1673639) yields a homogenous population of Man₉GlcNAc₂ glycans, which can be readily identified by MALDI-TOF-MS. researchgate.netmdpi.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) combines the separation power of liquid chromatography with the high resolution and fragmentation capabilities of tandem mass spectrometry. This technique is invaluable for the detailed structural characterization of glycans, including the determination of branching patterns and linkage isomers. nih.govludger.compremierbiosoft.com In LC-ESI-MS/MS, glycans are first separated by liquid chromatography and then introduced into the mass spectrometer via electrospray ionization. The resulting ions can be selected and fragmented to generate characteristic product ions that provide detailed structural information. researchgate.net This method has been instrumental in distinguishing between different isomers of high-mannose glycans and in identifying unusual N-glycan structures not predicted by conventional biosynthetic pathways. researchgate.netacs.org The use of labeling reagents, such as procainamide, can enhance ionization efficiency, allowing for the identification of minor glycan species. ludger.com

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Feature | MALDI-TOF-MS | LC-ESI-MS/MS |

| Principle | Measures time-of-flight of ions generated by laser desorption from a matrix. | Separates glycans by liquid chromatography followed by electrospray ionization and fragmentation. |

| Primary Use | High-throughput profiling and molecular weight determination. | Detailed structural elucidation, including isomer differentiation. |

| Sample Preparation | Co-crystallization with a matrix. | Often involves derivatization to enhance ionization and separation. |

| Throughput | High | Moderate |

| Structural Information | Primarily molecular weight. | Detailed fragmentation patterns revealing linkage and branching. |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of glycans. ludger.comqa-bio.com Various HPLC methods are employed, often in conjunction with fluorescent labeling of the glycans to enhance detection sensitivity. ludger.comqa-bio.com

Normal Phase HPLC separates glycans based on their hydrophilicity. The stationary phase is polar, and the mobile phase is non-polar. This method is effective for separating both neutral and sialylated glycans in a single run. It has been successfully used to separate and assign structures to the oligomannose series from Man₅ to Man₉.

Reversed-Phase HPLC utilizes a non-polar stationary phase and a polar mobile phase. To achieve retention, glycans are typically derivatized with a hydrophobic tag. d-nb.info This technique can separate isomers of high-mannose glycans. d-nb.info

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal phase chromatography that is widely used for glycan analysis. It provides excellent separation of labeled glycans. ludger.com

Porous Graphitized Carbon (PGC) HPLC offers a unique separation mechanism based on the three-dimensional structure of the glycans, allowing for the resolution of isomers that are difficult to separate by other methods. researchgate.net

The purity of this compound preparations is often assessed by a combination of HPLC and other techniques like NMR. qa-bio.comludger.comludger.comqa-bio.com

Glycan array technology provides a high-throughput platform to investigate the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide range of glycans, including MAN-9. zbiotech.compnas.orgoup.com In this technology, a library of glycans is immobilized on a solid surface, such as a glass slide. pnas.org The array is then incubated with a fluorescently labeled GBP, and the binding intensity to each glycan is measured. pnas.orgnih.gov

This technique has been crucial in understanding how various proteins recognize high-mannose glycans. For example, glycan arrays have been used to show that the broadly neutralizing anti-HIV antibody 2G12 preferentially binds to Man₈ and Man₉ glycans. pnas.org Similarly, the binding profiles of various lectins to MAN-9 and other high-mannose structures have been extensively characterized using this method. zbiotech.comoup.com

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. researchgate.netresearchgate.net While the inherent flexibility of glycans can make crystallization challenging, solving the crystal structures of this compound in complex with proteins provides invaluable insights into the specific molecular interactions that govern recognition. mdpi.com